molecular formula C20H19NO5 B13706072 Methyl 6-Methoxy-7-[(4-methoxybenzyl)oxy]quinoline-3-carboxylate

Methyl 6-Methoxy-7-[(4-methoxybenzyl)oxy]quinoline-3-carboxylate

Cat. No.: B13706072
M. Wt: 353.4 g/mol
InChI Key: DVKRUPAWYCZGCD-UHFFFAOYSA-N
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Description

Methyl 6-Methoxy-7-[(4-methoxybenzyl)oxy]quinoline-3-carboxylate is a complex organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound is characterized by its unique structure, which includes a quinoline core substituted with methoxy and methoxybenzyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-Methoxy-7-[(4-methoxybenzyl)oxy]quinoline-3-carboxylate typically involves multiple steps. One common method includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through various methods, such as the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid.

    Benzylation: The methoxybenzyl group can be introduced via a benzylation reaction, often using benzyl chloride and a base like potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-Methoxy-7-[(4-methoxybenzyl)oxy]quinoline-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the quinoline ring.

    Substitution: Nucleophilic substitution reactions can occur at the methoxy or methoxybenzyl groups, using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acetic acid.

    Reduction: Hydrogen gas, palladium catalyst, ethanol.

    Substitution: Sodium hydride, alkyl halides, dimethylformamide.

Major Products Formed

    Oxidation: Quinoline N-oxides.

    Reduction: Reduced quinoline derivatives.

    Substitution: Substituted quinoline derivatives with various functional groups.

Scientific Research Applications

Methyl 6-Methoxy-7-[(4-methoxybenzyl)oxy]quinoline-3-carboxylate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex quinoline derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of Methyl 6-Methoxy-7-[(4-methoxybenzyl)oxy]quinoline-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact pathways and molecular targets are still under investigation.

Comparison with Similar Compounds

Similar Compounds

    Methyl 6-Methoxyquinoline-3-carboxylate: Lacks the methoxybenzyl group, resulting in different biological activities.

    Methyl 7-Methoxyquinoline-3-carboxylate: Similar structure but with different substitution patterns, leading to variations in reactivity and applications.

    Methyl 6-Methoxy-7-[(4-methylbenzyl)oxy]quinoline-3-carboxylate: Substitution of the methoxy group with a methyl group, affecting its chemical properties.

Uniqueness

Methyl 6-Methoxy-7-[(4-methoxybenzyl)oxy]quinoline-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both methoxy and methoxybenzyl groups enhances its potential for diverse applications in research and industry.

Properties

Molecular Formula

C20H19NO5

Molecular Weight

353.4 g/mol

IUPAC Name

methyl 6-methoxy-7-[(4-methoxyphenyl)methoxy]quinoline-3-carboxylate

InChI

InChI=1S/C20H19NO5/c1-23-16-6-4-13(5-7-16)12-26-19-10-17-14(9-18(19)24-2)8-15(11-21-17)20(22)25-3/h4-11H,12H2,1-3H3

InChI Key

DVKRUPAWYCZGCD-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)COC2=CC3=NC=C(C=C3C=C2OC)C(=O)OC

Origin of Product

United States

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